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molecular formula C12H8FNO3 B1297714 2-(4-Fluorophenoxy)nicotinic acid CAS No. 54629-13-9

2-(4-Fluorophenoxy)nicotinic acid

Cat. No. B1297714
M. Wt: 233.19 g/mol
InChI Key: SDZUYDOXBXHDCE-UHFFFAOYSA-N
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Patent
US07183293B2

Procedure details

2-Chloro-nicotinic acid ethyl ester, 4-fluoro-phenol, and cesium carbonate were mixed in anhydrous dioxane and the resulting slurry heated to reflux for about 16 h. In a separate flask, lithium hydroxide was dissolved in water with warming and then added to the refluxing mixture, which was heated for an additional 4 h. The mixture was cooled to ambient temperature and concentrated in vacuo to remove the dioxane. Concentrated hydrochloric acid was added dropwise until the pH=3. The acidified solution was then extracted with ethyl acetate to yield crude product, which was recrystallized from ethyl acetate to yield the purified title compound (10.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1Cl)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[OH-].[Li+].O>[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([OH:3])=[O:12])=[CH:16][CH:15]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
with warming
ADDITION
Type
ADDITION
Details
added to the refluxing mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was heated for an additional 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the dioxane
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added dropwise until the pH=3
EXTRACTION
Type
EXTRACTION
Details
The acidified solution was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield the
CUSTOM
Type
CUSTOM
Details
purified title compound (10.8 g)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(OC2=C(C(=O)O)C=CC=N2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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